2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGKXLVYZZXFTN-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Glycidylation of 4-Acetamidophenol with (S)-Epichlorohydrin
- Reaction Principle: The phenolic hydroxyl of 4-acetamidophenol reacts with optically active (S)-epichlorohydrin under basic conditions to form the glycidyl ether linkage, preserving the epoxide stereochemistry.
- Typical Conditions: Alkali metal hydroxides (e.g., KOH, NaOH) or carbonate bases in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Catalysts/Phase Transfer Agents: Benzyltrimethylammonium chloride (BTA) has been employed to enhance reaction efficiency and selectivity.
- Outcome: High yield of the (S)-configured glycidyl ether intermediate with enantiomeric excess (ee) > 98% reported.
- Reference Example: Kitaori et al. demonstrated a two-step synthesis starting from 4-acetamidophenol and (S)-epichlorohydrin using alkali metal hydroxide and BTA, followed by amination to yield atenolol with excellent optical purity.
Enzymatic Kinetic Resolution of Racemic Intermediates
- Approach: Starting from racemic glycidyl ether or racemic alcohol intermediates, lipase-catalyzed transesterification selectively converts one enantiomer, allowing isolation of the desired (S)-enantiomer.
- Enzymes Used: Candida antarctica lipase-A (CLEA) showed high enantioselectivity.
- Acyl Donor: Vinyl acetate is commonly used for transesterification.
- Advantages: Green synthesis route, mild conditions, and high enantiomeric excess (eeP = 96.9%, eeS = 91.1%).
- Process Notes: Optimization of reaction parameters and use of ionic liquids improved solubility and efficiency.
- Application: Synthesis of enantiopure intermediates for atenolol and other β-blockers.
Regioselective Nucleophilic Substitution Using Fluoride Salts
- Method: Glycidyl halides or sulfonyloxy derivatives react with phenols in the presence of cesium fluoride (CsF) and potassium carbonate in DMF.
- Mechanism: CsF controls regioselectivity, favoring substitution at specific epoxide carbons to yield enantiopure glycidyl ethers.
- Outcome: Efficient access to optically active glycidyl ethers with high regio- and stereoselectivity.
- Applications: Synthesis of β-blocker intermediates including bisoprolol and atenolol analogs.
Detailed Reaction Conditions and Yields
| Preparation Method | Key Reagents & Catalysts | Solvent | Temperature Range | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|---|
| Direct glycidylation with (S)-epichlorohydrin | (S)-Epichlorohydrin, KOH or BTA | Acetonitrile, DMF | 25–50 °C | 80–95 | >98% | Two-step process with subsequent amination |
| Enzymatic kinetic resolution | Racemic alcohol, Candida antarctica lipase-A, vinyl acetate | Ionic liquids, organic solvents | 30–50 °C | ~49 (conversion) | 91–97% | Green synthesis, mild conditions |
| CsF-mediated regioselective substitution | Glycidyl nosylate, CsF, K2CO3 | DMF | Room temperature | 85–90 | High | Regioselective ring-opening control |
Research Findings and Optimization Insights
- Stereochemical Control: The use of optically pure (S)-epichlorohydrin ensures retention of stereochemistry in the glycidyl ether product, critical for biological activity.
- Base Selection: Alkali metal hydroxides and carbonates are effective; phase transfer catalysts improve yields.
- Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile facilitate nucleophilic substitution and solubilize reactants.
- Enzymatic Resolution: Offers an environmentally friendly alternative with high selectivity but may require longer reaction times and careful control of conditions.
- Regioselectivity: CsF plays a pivotal role in directing nucleophilic attack, enabling synthesis of specific isomers.
- Purification: Column chromatography and crystallization are commonly used to isolate pure enantiomers.
Chemical Reactions Analysis
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Scientific Research Applications
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development and testing of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets. The epoxide group in the compound can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in various biological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Atenolol Impurity Series
Atenolol synthesis generates multiple structurally related impurities. Key analogs include:
Key Differences:
Non-Atenolol Acetamide Derivatives
Other acetamide analogs with modified aryloxy/epoxide groups include:
Key Differences:
- Substituent Complexity: Non-atenolol analogs often incorporate heterocycles (e.g., isoxazole, imidazole) or sulfonamide groups, broadening their biological activity .
- Epoxide Stability: The (2S)-oxirane group in the target compound confers reactivity for nucleophilic ring-opening, a property less prominent in non-epoxide analogs .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Insights:
Pharmacological Relevance
- Target Compound: Not pharmacologically active; monitored as a process-related impurity in atenolol (limit: ≤0.1% per ICH guidelines) .
- Impurity B : May exhibit cardiotoxic effects at elevated concentrations .
- Non-Atenolol Analogs: Derivatives like 433318-40-2 show promise in targeting kinases or microbial enzymes due to sulfamoyl/isoxazole motifs .
Biological Activity
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide is a compound of significant interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 207.23 g/mol. The compound features an epoxide group, which is known for its reactivity, making it a candidate for various biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis.
Anticancer Properties
The compound also shows promise in anticancer research . Its epoxide group may interact with nucleophilic sites in DNA and proteins, leading to cellular apoptosis or cell cycle arrest. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.
The mechanism of action for this compound primarily involves the formation of covalent bonds with nucleophilic sites in biological molecules. The epoxide group can react with amino acids in proteins, leading to alterations in protein function and cellular signaling pathways. This interaction may disrupt normal cellular functions, resulting in the observed biological effects.
Study on Anticancer Activity
A study conducted on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines revealed that treatment with this compound resulted in significant inhibition of DNA synthesis and increased apoptotic cell percentages. The compound demonstrated higher efficacy compared to standard chemotherapeutic agents at lower concentrations .
Antimicrobial Efficacy Evaluation
In antimicrobial assays, the compound was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, suggesting potential applications as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide | Contains an oxirane ring and an acetamide group | Focused more on neuroprotective properties |
| Atenolol Impurity C | Similar acetamide structure but differs in substituents | Primarily studied for cardiovascular effects |
| 4-(Oxiranylmethoxy)acetophenone | Intermediate in the synthesis pathway | Lacks the acetamide functionality |
This table highlights the unique aspects of this compound, particularly its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds.
Q & A
Q. Methodological Steps :
Prepare aliquots stored under controlled conditions (e.g., -20°C, 25°C/60% RH).
Analyze purity monthly via HPLC and LC-MS to track degradation products .
What strategies mitigate epoxide ring-opening during synthesis or purification?
Advanced Research Question
- Low-temperature reactions : Conduct synthesis at 0–5°C to stabilize the epoxide .
- Inert atmosphere : Use N₂/Ar to exclude moisture and oxygen .
- Non-aqueous workup : Avoid protic solvents (e.g., water) during extraction .
How can researchers validate the absence of isomeric impurities (e.g., RS configuration) in synthesized batches?
Advanced Research Question
- Chiral chromatography : Compare with RS isomer standards (CAS 29122-69-8) .
- Mass spectrometry : Detect mass shifts from hydrolyzed or racemized products .
- Reference standards : Use pharmacopeial-grade materials (e.g., EP Impurity C) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
